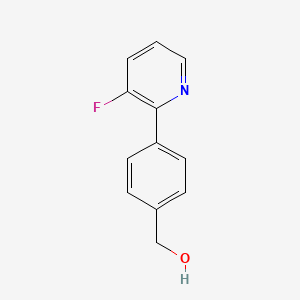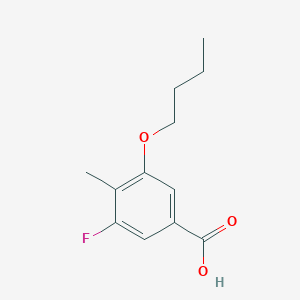
3-Butoxy-5-fluoro-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-5-fluoro-4-methylbenzoic acid is an organic compound with a complex structure that includes a butoxy group, a fluoro group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-fluoro-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the butoxy group through a nucleophilic substitution reaction, followed by the introduction of the fluoro group via electrophilic fluorination. The methyl group is usually introduced through a Friedel-Crafts alkylation reaction. The final step involves the carboxylation of the aromatic ring to form the benzoic acid core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxy-5-fluoro-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted benzoic acids.
Applications De Recherche Scientifique
3-Butoxy-5-fluoro-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Butoxy-5-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The butoxy group may enhance its lipophilicity, allowing it to interact with lipid membranes, while the fluoro group can influence its electronic properties and reactivity. The methyl group may affect its steric properties, influencing its binding to enzymes or receptors. Overall, the compound’s effects are mediated through its interactions with various molecular targets, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Butoxybenzoic acid
Uniqueness
Compared to similar compounds, 3-Butoxy-5-fluoro-4-methylbenzoic acid is unique due to the presence of both the butoxy and fluoro groups, which confer distinct chemical and physical properties. These groups can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
3-butoxy-5-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H15FO3/c1-3-4-5-16-11-7-9(12(14)15)6-10(13)8(11)2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Clé InChI |
PHWIZTPFAVOMKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


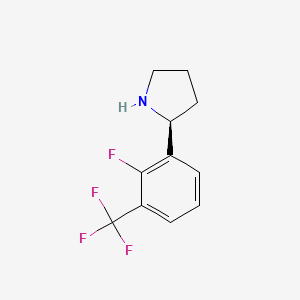

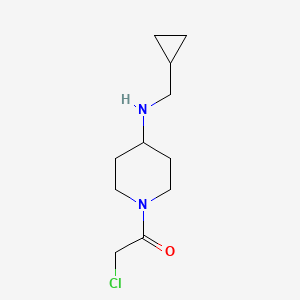
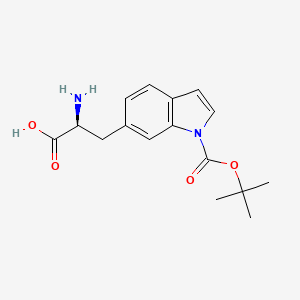
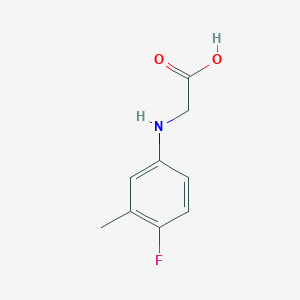
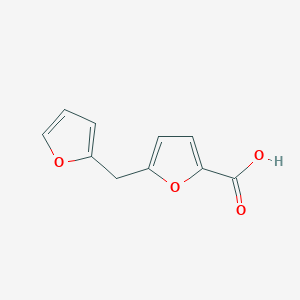
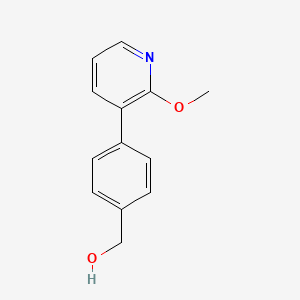
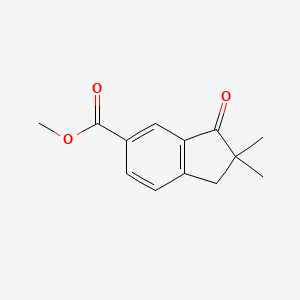
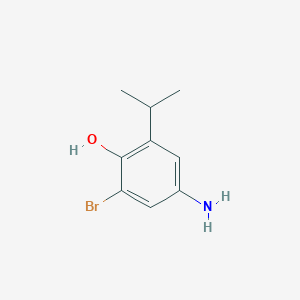
![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
